molecular formula C9H8Br2O2 B1456880 Methyl 3-bromo-5-(bromomethyl)benzoate CAS No. 877624-40-3

Methyl 3-bromo-5-(bromomethyl)benzoate

Cat. No.: B1456880
CAS No.: 877624-40-3
M. Wt: 307.97 g/mol
InChI Key: CUDWOTQCLYYWOC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(bromomethyl)benzoate (CAS 877624-40-3) is a brominated aromatic ester with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol . It features a methyl ester group at the benzoate position, a bromine atom at the 3-position, and a bromomethyl substituent at the 5-position. This compound is classified as hazardous (UN 3261, Class 8), with hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage). It requires storage under inert conditions at room temperature .

The compound is typically synthesized via bromomethylation reactions, often employing reagents like N-bromosuccinimide (NBS) and α,α′-azoisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) .

Properties

IUPAC Name

methyl 3-bromo-5-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDWOTQCLYYWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730794
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877624-40-3
Record name Methyl 3-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-5-(bromomethyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-(bromomethyl)benzoate generally proceeds via a multi-step process involving:

a. Regioselective Bromination of Methyl Benzoate

  • Starting Material: Methyl benzoate.
  • Reagents: Bromine (Br₂) is used as the brominating agent.
  • Catalysts: Iron (Fe) or iron(III) bromide (FeBr₃) often act as catalysts to facilitate electrophilic aromatic substitution.
  • Reaction Conditions: The bromination is conducted under controlled temperature to ensure selective substitution at the 3-position of the aromatic ring.
  • Mechanism: Electrophilic aromatic substitution introduces a bromine atom at the meta-position relative to the ester group due to the directing effects of the ester substituent.

b. Bromomethylation at the 5-Position

  • Reagents: Formaldehyde (CH₂O) and hydrobromic acid (HBr) or N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).
  • Solvent: Carbon tetrachloride (CCl₄) or other inert solvents.
  • Reaction Conditions: Radical bromomethylation is typically carried out under reflux with light or heat to initiate radical formation.
  • Outcome: Introduction of a bromomethyl (-CH₂Br) substituent at the 5-position of the aromatic ring.

This sequence yields this compound with high regioselectivity and purity when reaction parameters are optimized.

Industrial Production Methods

  • Scale-Up: Industrial synthesis adopts the same fundamental steps but employs larger reactors with precise control over temperature, pressure, and reagent feed rates.
  • Continuous Flow Reactors: These are increasingly used to maintain consistent reaction conditions, improve safety when handling bromine, and enhance yield.
  • Purification: Industrial processes incorporate chromatographic techniques and recrystallization to achieve purity levels exceeding 95%.

Detailed Reaction Analysis and Data Table

Step Reaction Type Reagents & Conditions Purpose Notes
1 Electrophilic Aromatic Substitution Br₂, Fe catalyst, controlled temperature Bromination at 3-position Ester directs bromination meta to itself
2 Radical Bromomethylation NBS, AIBN, CCl₄, reflux, light or heat Introduction of bromomethyl group at 5-position Radical initiator critical for selective bromomethylation
3 Purification Silica gel chromatography, recrystallization Isolate pure product Hexane/ethyl acetate solvent system commonly used

Supporting Research Findings

  • Selectivity: The ester group on methyl benzoate strongly influences regioselectivity during bromination, favoring substitution at the 3-position over others.
  • Radical Bromomethylation: Use of NBS and AIBN in CCl₄ is a well-established method for introducing bromomethyl groups onto aromatic rings with minimal over-bromination.
  • Yield Optimization: Controlling reagent stoichiometry and reaction time is critical to minimize side reactions such as dibromination or polymerization of formaldehyde.
  • Characterization: Final products are validated by ¹H NMR (aromatic protons at δ 7.5–8.0 ppm, bromomethyl singlet ~4.3 ppm), mass spectrometry confirming molecular ion at m/z 307.97, and IR spectroscopy showing ester carbonyl stretch near 1720 cm⁻¹.

Summary Table: Preparation Methods Overview

Preparation Stage Reagents/Conditions Key Considerations Outcome
Bromination Br₂, Fe catalyst, low temp Regioselective 3-position bromination 3-bromo methyl benzoate intermediate
Bromomethylation NBS, AIBN, CCl₄, reflux, light Radical initiation, controlled addition 5-(bromomethyl) substitution introduced
Purification Chromatography, recrystallization Achieve >95% purity Pure this compound

Additional Notes

  • Safety: Bromine and NBS are hazardous; reactions require proper ventilation and protective equipment.
  • Storage: The compound is sensitive and should be stored under inert atmosphere at room temperature or refrigerated to prevent decomposition.
  • Applications: Due to its bromine substituents, the compound is valuable for nucleophilic substitution reactions and as a building block in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(bromomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Methyl 3-bromo-5-(bromomethyl)benzoate serves as an important intermediate in the synthesis of various bioactive compounds. Its bromine substituents make it a valuable reagent for nucleophilic substitution reactions, facilitating the introduction of different functional groups.

Case Study: Synthesis of Complex Molecules

A study demonstrated the use of this compound in the synthesis of novel benzyl derivatives. The compound was reacted with amines under basic conditions to yield substituted benzylamines, showcasing its utility in creating complex structures for pharmaceutical applications .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development due to its structural features that can mimic biologically active molecules. Its derivatives have been explored for anti-inflammatory and anticancer activities.

CompoundActivityReference
This compound Derivative AAnti-inflammatory
This compound Derivative BAnticancer

Material Science

In material science, this compound is used as a building block for polymer synthesis. Its bromine atoms can participate in radical polymerization processes, leading to the development of new materials with tailored properties.

Case Study: Polymer Development

Research indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to detect and quantify brominated compounds. Techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to analyze its presence in various samples.

Data Table: Analytical Methods

MethodApplicationReference
HPLCQuantification of brominated compounds
LC-MSStructural elucidation of derivatives

Safety Data Overview

Hazard ClassSignal WordPrecautionary Statements
CorrosiveDangerP261, P264, P280

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(bromomethyl)benzoate involves its interaction with nucleophiles and electrophiles. The bromine atoms and the bromomethyl group act as reactive sites for various chemical reactions. The compound can undergo nucleophilic substitution, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new chemical bonds. Additionally, the bromomethyl group can participate in oxidation and reduction reactions, altering the compound’s chemical structure and properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with Methyl 3-bromo-5-(bromomethyl)benzoate, differing primarily in substituents and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard/Safety Data
This compound 877624-40-3 C₉H₈Br₂O₂ 307.97 Bromo (3-), bromomethyl (5-) H302, H314
Methyl 3-bromo-5-methylbenzoate 478375-40-5 C₉H₉BrO₂ 229.07 Bromo (3-), methyl (5-) Not provided
Methyl 3-bromo-5-(hydroxymethyl)benzoate 307353-32-8 C₉H₉BrO₃ 245.07 Bromo (3-), hydroxymethyl (5-) Not provided
Methyl 3-bromo-5-(methoxymethyl)benzoate 1536222-27-1 C₁₀H₁₁BrO₃ 259.10 Bromo (3-), methoxymethyl (5-) No explicit hazards
Methyl 3-bromo-5-(trifluoromethyl)benzoate sc-301051* C₁₀H₈BrF₃O₂ 297.07 Bromo (3-), trifluoromethyl (5-) Not provided
Ethyl 3-bromo-5-(bromomethyl)benzoate 1394375-04-2 C₁₀H₁₀Br₂O₂ 322.00 Ethyl ester, bromo (3-), bromomethyl (5-) Not provided

*Catalog number from Santa Cruz Biotechnology.

Key Observations:

Substituent Reactivity: The bromomethyl group in the parent compound (877624-40-3) enhances electrophilic reactivity compared to the methyl (478375-40-5) or methoxymethyl (1536222-27-1) groups, making it more suitable for nucleophilic substitution reactions .

Safety and Handling: The parent compound is notably hazardous due to dual bromine substituents, which may increase toxicity and corrosivity. In contrast, the methoxymethyl derivative (1536222-27-1) lacks explicit hazard labeling, suggesting improved safety .

Synthetic Utility :

  • Ethyl ester analogues (e.g., 1394375-04-2) may exhibit altered solubility and lipophilicity compared to methyl esters, impacting their applications in pharmaceuticals or agrochemicals .

Functional Group Comparisons

  • Bromomethyl vs. Hydroxymethyl :
    The hydroxymethyl group (307353-32-8) introduces polarity, enhancing water solubility but reducing stability under acidic conditions. This contrasts with the hydrophobic and reactive bromomethyl group .

  • Trifluoromethyl vs. Bromomethyl : Trifluoromethyl groups (sc-301051) are metabolically stable and resistant to oxidation, making them valuable in drug design. Bromomethyl groups, while reactive, pose challenges in storage and handling .

Biological Activity

Methyl 3-bromo-5-(bromomethyl)benzoate is a brominated aromatic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological interactions, and relevant research findings.

This compound has the molecular formula C9H8Br2O2C_9H_8Br_2O_2 and a molecular weight of approximately 307.97 g/mol. The compound features two bromine substituents on the benzene ring, which significantly influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of bromine atoms enhances the compound's electrophilicity, allowing it to engage in nucleophilic substitution reactions with cellular targets, potentially affecting signaling pathways and enzyme activities.

Anticancer Properties

Research indicates that brominated compounds can exhibit anticancer properties. This compound has been studied for its ability to inhibit tumor growth by disrupting protein-protein interactions essential for cancer cell proliferation. For instance, studies have shown that similar brominated compounds can inhibit MYC oncogene activity, which is crucial in many cancers .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth
Enzyme InhibitionPotential inhibition of CYP450 enzymes
Cytotoxic EffectsInduction of apoptosis in cancer cell lines

Case Studies

  • Inhibition of MYC Oncogene : A study focused on small molecules that disrupt the interaction between MYC and its cofactor WDR5. Compounds structurally related to this compound were identified as potential inhibitors, demonstrating significant binding affinity and cytotoxic effects against cancer cell lines .
  • CYP450 Enzyme Interaction : Preliminary data suggest that this compound may act as an inhibitor of certain CYP450 enzymes, which are crucial for drug metabolism. This could have implications for drug-drug interactions in therapeutic settings .

Research Findings

Recent studies have highlighted the importance of brominated compounds in medicinal chemistry. This compound's unique structure allows it to serve as a versatile intermediate in organic synthesis, particularly in developing new pharmaceuticals . Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, makes it valuable for synthesizing more complex bioactive molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing Methyl 3-bromo-5-(bromomethyl)benzoate with high purity?

  • Answer : The compound can be synthesized via sequential bromination of a methyl benzoate precursor. Key steps include:

  • Regioselective bromination : Use of directed ortho-metalation or electrophilic aromatic substitution with bromine sources (e.g., NBS or Br₂) to install bromine at the 3-position.
  • Bromomethyl introduction : Radical bromination (e.g., using AIBN and NBS) or halogen exchange under controlled conditions to avoid over-bromination .
  • Purity optimization : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) to isolate the product (>95% purity, validated by HPLC) .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm for brominated positions) and the bromomethyl group (δ ~4.3 ppm, singlet).
  • Mass spectrometry (EI-MS) : Confirm molecular ion [M]⁺ at m/z 293 (for C₉H₇Br₂O₂) and characteristic fragmentation patterns.
  • FT-IR : Validate ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br bonds (500–600 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the bromination of this compound precursors?

  • Answer :

  • Temperature control : Maintain reaction temperatures below 0°C during electrophilic bromination to suppress di-brominated byproducts.
  • Protecting groups : Temporarily protect reactive sites (e.g., ester groups) with trimethylsilyl chloride to direct bromination to desired positions.
  • Catalyst selection : Use Lewis acids like FeCl₃ to enhance regioselectivity, as demonstrated in analogous benzoate brominations .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Answer :

  • DFT calculations : Model the compound’s electron density to predict activation barriers for Suzuki-Miyaura couplings (e.g., with aryl boronic acids).
  • Retrosynthetic tools : AI platforms (e.g., Reaxys or Pistachio) can propose feasible routes for derivatization, leveraging known reactivity of bromomethyl groups in palladium-catalyzed reactions .

Q. What analytical approaches resolve discrepancies in NMR data caused by rotational isomers or impurities?

  • Answer :

  • Variable-temperature NMR : Detect rotational isomers by analyzing signal splitting changes at elevated temperatures (e.g., 40–60°C).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions and confirm bromomethyl connectivity.
  • Combined LC-MS : Correlate chromatographic peaks with mass data to identify impurities (e.g., residual starting materials) .

Q. How does the bromomethyl group’s lability influence storage and handling protocols?

  • Answer :

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
  • Stability assays : Monitor degradation via TLC or GC-MS over time; use stabilizers like BHT (butylated hydroxytoluene) in solution.
  • Handling : Avoid prolonged exposure to moisture or light, which can trigger elimination reactions .

Application-Focused Questions

Q. What role does this compound play in designing bioactive molecules?

  • Answer :

  • Pharmaceutical intermediates : The bromine and bromomethyl groups serve as handles for introducing heterocycles (e.g., via Buchwald-Hartwig amination) or fluorinated motifs.
  • Case study : Analogues like Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate have shown anti-inflammatory activity, suggesting potential for structure-activity relationship (SAR) studies .

Q. How can researchers optimize reaction yields in SN2 substitutions involving the bromomethyl group?

  • Answer :

  • Nucleophile selection : Use soft nucleophiles (e.g., thiols or amines) in polar aprotic solvents (DMF, DMSO) to enhance reactivity.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 80% in 30 minutes vs. 50% in 6 hours under conventional heating) .

Data Contradiction Analysis

Q. How should conflicting melting point data for this compound derivatives be addressed?

  • Answer :

  • Reproducibility checks : Verify purity via elemental analysis and DSC (differential scanning calorimetry).
  • Polymorphism screening : Use X-ray crystallography to identify crystalline forms; annealing experiments can isolate the most stable polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-5-(bromomethyl)benzoate
Reactant of Route 2
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Methyl 3-bromo-5-(bromomethyl)benzoate

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